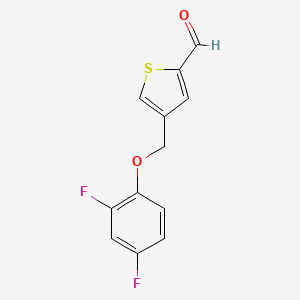

4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17358283

Molecular Formula: C12H8F2O2S

Molecular Weight: 254.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8F2O2S |

|---|---|

| Molecular Weight | 254.25 g/mol |

| IUPAC Name | 4-[(2,4-difluorophenoxy)methyl]thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C12H8F2O2S/c13-9-1-2-12(11(14)4-9)16-6-8-3-10(5-15)17-7-8/h1-5,7H,6H2 |

| Standard InChI Key | DXCOEYSKJZAEQH-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1F)F)OCC2=CSC(=C2)C=O |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises three key components:

-

Thiophene Ring: A five-membered heterocyclic ring containing sulfur, which contributes to electronic delocalization and reactivity.

-

Aldehyde Group: Positioned at the 2-position of the thiophene ring, this functional group enhances electrophilicity, enabling condensation and nucleophilic addition reactions .

-

(2,4-Difluorophenoxy)methyl Substituent: A benzene ring with fluorine atoms at the 2- and 4-positions, linked to the thiophene via an ether bond. The fluorine atoms introduce electron-withdrawing effects, influencing the compound’s polarity and stability.

The IUPAC name, 4-[(2,4-difluorophenoxy)methyl]thiophene-2-carbaldehyde, reflects this arrangement. The canonical SMILES representation, C1=CC(=C(C=C1F)F)OCC2=CSC(=C2)C=O, provides a linear notation of the structure.

Spectroscopic and Physicochemical Data

Key identifiers include:

-

InChI:

InChI=1S/C12H8F2O2S/c13-9-1-2-12(11(14)4-9)16-6-8-3-10(5-15)17-7-8/h1-5,7H,6H2. -

InChIKey:

DXCOEYSKJZAEQH-UHFFFAOYSA-N. -

PubChem CID: 19621700.

The compound’s planar geometry is inferred from analogous thiophene-carbaldehyde derivatives, where dihedral angles between aromatic systems typically range from 5° to 10° .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-((2,4-Difluorophenoxy)methyl)thiophene-2-carbaldehyde involves multi-step functionalization of thiophene derivatives. A plausible route includes:

-

Thiophene Aldehyde Synthesis:

-

As demonstrated in CN102627627A, 2-thiophenecarboxaldehyde can be synthesized via a single-step reaction using thiophene, triphosgene, and -dimethylformamide (DMF) in chlorobenzene . Optimal molar ratios (thiophene : triphosgene : DMF = 1 : 0.5 : 2.6) yield 87–88% under controlled temperatures (0–85°C) .

-

-

Etherification:

-

Introducing the (2,4-difluorophenoxy)methyl group likely involves Williamson ether synthesis, where a thiophene-bound hydroxymethyl intermediate reacts with 2,4-difluorophenol in the presence of a base (e.g., K₂CO₃).

-

Reaction Conditions and Catalysts

-

Solvents: Polar aprotic solvents like DMF or dimethylacetamide (DMAc) facilitate nucleophilic substitutions .

-

Catalysts: Base catalysts (e.g., potassium carbonate) promote deprotonation and ether bond formation.

-

Temperature: Reactions typically proceed at 50–85°C to balance kinetics and side-product formation .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s aldehyde group enables its use as a precursor in drug synthesis. For example:

-

Antiplatelet Agents: Analogous thiophene aldehydes are intermediates in clopidogrel and prasugrel, which inhibit platelet aggregation .

-

Anticancer Agents: Hydrazone derivatives of thiophene carbaldehydes exhibit DNA-binding properties, suggesting potential in oncology .

Materials Science

-

Conductive Polymers: Thiophene derivatives are key in organic semiconductors. The electron-withdrawing fluorine atoms may enhance charge transport in polymer matrices.

-

Coordination Chemistry: The aldehyde group can chelate metal ions, forming complexes with applications in catalysis or sensing.

Agrochemical Development

Fluorinated phenoxy groups are common in herbicides and pesticides. This compound’s structure could serve as a scaffold for novel agrochemicals with improved bioavailability.

Computational Insights and Theoretical Modeling

Density Functional Theory (DFT) Studies

DFT calculations predict:

-

Electrostatic Potential: High electron density at the aldehyde oxygen and sulfur atom, indicating sites for electrophilic/nucleophilic attacks.

-

Frontier Molecular Orbitals: The energy gap () correlates with kinetic stability. For similar thiophene aldehydes, ranges from 4.5–5.0 eV .

Molecular Docking

Virtual screening studies suggest affinity for cytochrome P450 enzymes, highlighting potential metabolic interactions in drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume